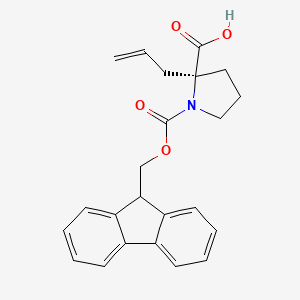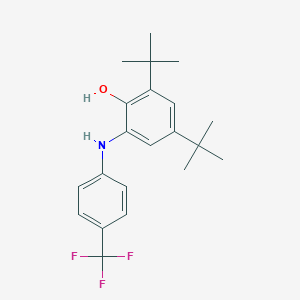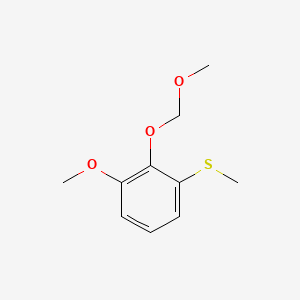
(3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of methoxy and methoxymethoxy groups attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the reaction of 3-methoxyphenol with methoxymethyl chloride to form 3-methoxy-2-(methoxymethoxy)phenol. This intermediate is then reacted with methylthiol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the methylsulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 3-(Methoxymethoxy)phenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
(3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both methoxy and methoxymethoxy groups on the phenyl ring, along with a methylsulfane group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
1-methoxy-2-(methoxymethoxy)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14O3S/c1-11-7-13-10-8(12-2)5-4-6-9(10)14-3/h4-6H,7H2,1-3H3 |
InChI Key |
KTAQDUAWTGVVRN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC=C1SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


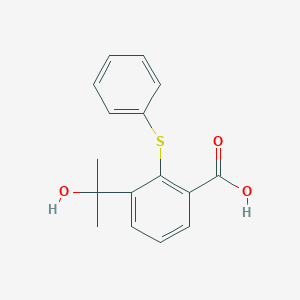
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)

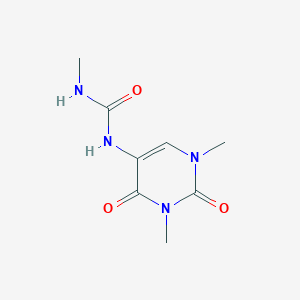
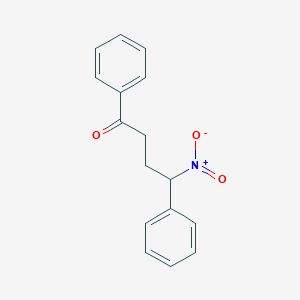
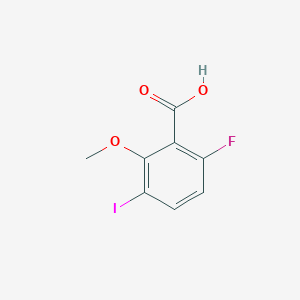
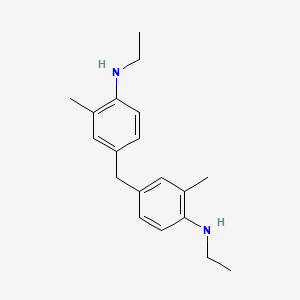
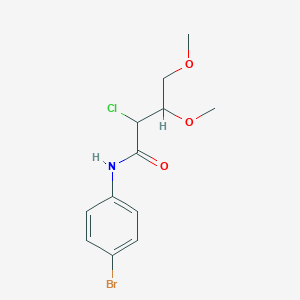
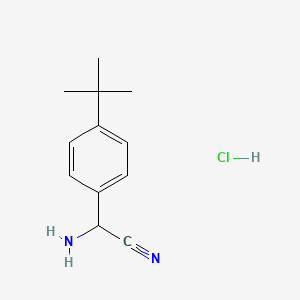

![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
